![molecular formula C23H27N3O2 B2446149 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-59-9](/img/structure/B2446149.png)

2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

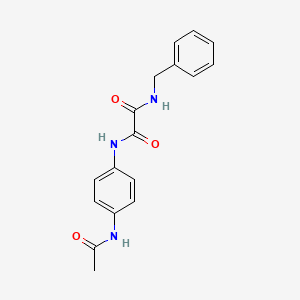

6H-indolo[2,3-b]quinoxalines are a class of heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry . They are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxalines is planar and fused . This structure allows these compounds to exhibit a wide variety of pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxalines are diverse and depend on the specific substituents present on the molecule . For example, alkylation reactions have been reported for these compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline family, which has been extensively studied for its synthesis and chemical properties. For instance, the synthesis of derivatives, such as 6-Aminopropyl-6H-indolo[2,3-b]quinoxaline, involves the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with corresponding amines, showcasing the compound's versatile reactivity and potential for creating various derivatives (Shibinskaya et al., 2012). Additionally, the synthesis of 6H-Indolo[2,3-b]quinoxalines can be achieved by condensation processes, further highlighting the compound's applicability in creating diverse molecular structures (Shulga & Shulga, 2020).

Pharmacological and Biological Interactions

The pharmacological actions of 6H-indolo[2,3-b]quinoxaline derivatives are predominantly associated with DNA intercalation. These interactions are crucial for elucidating various pharmacological activities, such as anticancer and antiviral effects. The thermal stability of the compound-DNA complex, influenced by substituents and side chains, is a key parameter in these activities (Moorthy et al., 2013).

Material Science and Photophysical Properties

In the realm of material science, 6H-indolo[2,3-b]quinoxaline derivatives demonstrate significant potential. For instance, their photophysical and electrochemical properties have been explored, with certain derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline displaying notable energy levels and band gaps. This opens up possibilities for their application in electronic and photonic devices (Hung et al., 2014).

Antiviral and Interferon Inducing Activities

The antiviral activities and interferon-inducing capabilities of 6H-indolo[2,3-b]quinoxaline derivatives have been recognized, with specific derivatives exhibiting low toxicity and potent effects in these domains. This underscores the compound's potential in the development of therapeutic agents (Shibinskaya et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the wide range of applications and biological activities of 6H-indolo[2,3-b]quinoxalines, there is ongoing interest in developing new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research may also focus on improving the synthesis methods for these compounds .

Propriétés

IUPAC Name |

2,3-diethoxy-6-pentylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBRDXNJVAFGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)